molecular formula C13H15F3OS B1204937 3-(4'-Butylphenylthio)-1,1,1-trifluoropropan-2-one CAS No. 99541-30-7

3-(4'-Butylphenylthio)-1,1,1-trifluoropropan-2-one

Cat. No.: B1204937
CAS No.: 99541-30-7
M. Wt: 276.32 g/mol
InChI Key: MVODFEYTKNQFJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4'-Butylphenylthio)-1,1,1-trifluoropropan-2-one is an organic compound that features a trifluoromethyl group, a butyl-substituted phenylthio group, and a propanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4'-Butylphenylthio)-1,1,1-trifluoropropan-2-one typically involves the reaction of 2-propanone with 4-butylphenylthiol in the presence of a trifluoromethylating agent. Common reaction conditions include the use of a base such as sodium hydride or potassium carbonate to deprotonate the thiol group, facilitating its nucleophilic attack on the carbonyl carbon of the 2-propanone. The trifluoromethyl group is introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonate under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction parameters such as temperature, pressure, and reactant concentrations. This method enhances the yield and purity of the final product while minimizing the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

3-(4'-Butylphenylthio)-1,1,1-trifluoropropan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the trifluoromethyl group under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Substituted derivatives with nucleophiles.

Scientific Research Applications

3-(4'-Butylphenylthio)-1,1,1-trifluoropropan-2-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4'-Butylphenylthio)-1,1,1-trifluoropropan-2-one involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The phenylthio group can form covalent bonds with nucleophilic amino acid residues in proteins, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Propanone, 3-((4-methylphenyl)thio)-1,1,1-trifluoro-: Similar structure but with a methyl group instead of a butyl group.

    2-Propanone, 3-((4-ethylphenyl)thio)-1,1,1-trifluoro-: Similar structure but with an ethyl group instead of a butyl group.

    2-Propanone, 3-((4-propylphenyl)thio)-1,1,1-trifluoro-: Similar structure but with a propyl group instead of a butyl group.

Uniqueness

The uniqueness of 3-(4'-Butylphenylthio)-1,1,1-trifluoropropan-2-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The butyl group provides increased hydrophobicity compared to shorter alkyl chains, potentially enhancing the compound’s interaction with hydrophobic targets in biological systems.

Properties

CAS No.

99541-30-7

Molecular Formula

C13H15F3OS

Molecular Weight

276.32 g/mol

IUPAC Name

3-(4-butylphenyl)sulfanyl-1,1,1-trifluoropropan-2-one

InChI

InChI=1S/C13H15F3OS/c1-2-3-4-10-5-7-11(8-6-10)18-9-12(17)13(14,15)16/h5-8H,2-4,9H2,1H3

InChI Key

MVODFEYTKNQFJM-UHFFFAOYSA-N

SMILES

CCCCC1=CC=C(C=C1)SCC(=O)C(F)(F)F

Canonical SMILES

CCCCC1=CC=C(C=C1)SCC(=O)C(F)(F)F

Synonyms

3-(4'-butylphenylthio)-1,1,1-trifluoropropan-2-one
BPTFP

Origin of Product

United States

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